4-[(2-Methylphenoxy)methyl]piperidine
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Overview
Description
“4-[(2-Methylphenoxy)methyl]piperidine” is a chemical compound with the CAS Number: 614731-14-5 . Its IUPAC name is this compound hydrochloride . The molecular weight of this compound is 241.76 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H19NO.ClH/c1-11-4-2-3-5-13(11)15-10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 241.76 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Sigma-1 Receptor Probes
- Halogenated Piperidines for Sigma Receptor Imaging : Halogenated 4-(phenoxymethyl)piperidines, including variants of 4-[(2-Methylphenoxy)methyl]piperidine, have been studied as potential sigma receptor ligands. One such compound, labeled with iodine-123, showed high uptake and retention in the brain and other organs, indicating its potential as a probe for in vivo tomographic studies of sigma receptors (Waterhouse et al., 1997).
NMDA Receptor Antagonists
- Neuroprotective Agents : A compound structurally related to this compound, 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, has been identified as a potent NR1/2B NMDA receptor antagonist with potential for neuroprotection (Zhou et al., 1999).
Molecular Structure Analysis
- Crystal and Molecular Structure Studies : Research into compounds like (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate, which share a structural similarity to this compound, reveals insights into molecular structures stabilized by hydrogen bonding and C-H…π interactions (Khan et al., 2013).
Antimycobacterial Agents
- Antimycobacterial Spiro-Piperidin-4-Ones : Research into spiro-piperidin-4-ones, which are structurally related to this compound, shows promising in vitro and in vivo activity against various strains of Mycobacterium tuberculosis (Kumar et al., 2008).
Corrosion Inhibition
- Corrosion Inhibition of Iron : Piperidine derivatives, including those related to this compound, have been studied for their efficacy in preventing iron corrosion, showing significant potential in this area (Kaya et al., 2016).
Antidepressant Agents
- Potential Antidepressant Agents : Derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine, structurally similar to this compound, have shown potential as antidepressant agents in both in vivo and in vitro tests (Balsamo et al., 1987).
Safety and Hazards
Future Directions
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-[(2-Methylphenoxy)methyl]piperidine”, is an important task of modern organic chemistry .
Properties
IUPAC Name |
4-[(2-methylphenoxy)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-4-2-3-5-13(11)15-10-12-6-8-14-9-7-12/h2-5,12,14H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLZQVJPOZTGMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589435 |
Source
|
Record name | 4-[(2-Methylphenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63608-40-2 |
Source
|
Record name | 4-[(2-Methylphenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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